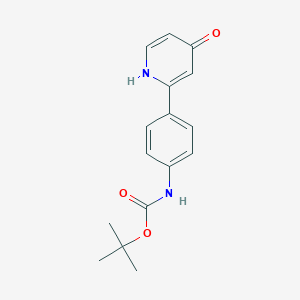

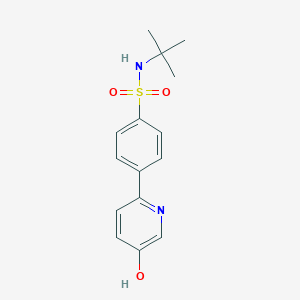

2-(4-BOC-Aminophenyl)-4-hydroxypyridine, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-BOC-Aminophenyl)-4-hydroxypyridine, 95% (2-BOC-4-HOP) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 317.37 g/mol, and is composed of a 4-hydroxypyridine ring with an N-tert-butyloxycarbonyl (BOC) group attached to the nitrogen atom. 2-BOC-4-HOP is an important intermediate in the synthesis of various compounds and is used in a variety of research applications.

Scientific Research Applications

2-(4-BOC-Aminophenyl)-4-hydroxypyridine, 95% is used in a variety of research applications, including the synthesis of small molecules, peptides, and proteins. It is also used as a protecting group for amino acid side chains during peptide synthesis. Furthermore, 2-(4-BOC-Aminophenyl)-4-hydroxypyridine, 95% is used in the synthesis of peptide nucleic acid (PNA) oligomers and in the synthesis of fluorescently-labeled peptides.

Mechanism of Action

2-(4-BOC-Aminophenyl)-4-hydroxypyridine, 95% functions as a protecting group for amino acid side chains during peptide synthesis. It prevents the amino acid side chains from reacting with other molecules, allowing for the selective synthesis of peptides. The BOC group can be removed from the peptide using a base, such as sodium hydroxide or potassium hydroxide, allowing for the selective synthesis of peptides with desired side chain modifications.

Biochemical and Physiological Effects

2-(4-BOC-Aminophenyl)-4-hydroxypyridine, 95% is a relatively inert compound and has no known biochemical or physiological effects. It is used as a protecting group during peptide synthesis and is not expected to be absorbed by the body.

Advantages and Limitations for Lab Experiments

The use of 2-(4-BOC-Aminophenyl)-4-hydroxypyridine, 95% as a protecting group during peptide synthesis offers several advantages. It is a relatively inert compound that is stable at room temperature and can be easily removed from the peptide using a base. Furthermore, it is compatible with a wide range of other reagents, including acids and bases, allowing for the synthesis of a variety of peptides. However, 2-(4-BOC-Aminophenyl)-4-hydroxypyridine, 95% is not compatible with strong oxidizing agents, such as hydrogen peroxide, and can be hydrolyzed by strong acids.

Future Directions

2-(4-BOC-Aminophenyl)-4-hydroxypyridine, 95% has a wide range of applications in scientific research and is used in the synthesis of a variety of compounds. Future research could focus on developing new methods for the synthesis of 2-(4-BOC-Aminophenyl)-4-hydroxypyridine, 95% and exploring its use in the synthesis of other compounds. Additionally, research could focus on the development of new protecting groups for peptide synthesis and exploring the use of 2-(4-BOC-Aminophenyl)-4-hydroxypyridine, 95% in novel applications. Finally, research could focus on the development of new methods for the removal of 2-(4-BOC-Aminophenyl)-4-hydroxypyridine, 95% from peptides and exploring its use in the synthesis of peptide-based drugs.

Synthesis Methods

2-(4-BOC-Aminophenyl)-4-hydroxypyridine, 95% can be synthesized by reacting 4-hydroxypyridine with N-tert-butyloxycarbonyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The reaction proceeds in two steps, with the formation of an intermediate 4-chloro-2-(4-BOC-Aminophenyl)-4-hydroxypyridine, 95% product, which is then hydrolyzed to yield 2-(4-BOC-Aminophenyl)-4-hydroxypyridine, 95%.

properties

IUPAC Name |

tert-butyl N-[4-(4-oxo-1H-pyridin-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-6-4-11(5-7-12)14-10-13(19)8-9-17-14/h4-10H,1-3H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNCOKKAAIQWHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=O)C=CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-BOC-Aminophenyl)-4-hydroxypyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-3-[4-(piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415908.png)

![5-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415947.png)

![6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6415959.png)

![5-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6415981.png)

![4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6415999.png)

![5-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416007.png)

![4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6416022.png)